molecular formula C8H7FO4S B2937525 3-(Fluoromethylsulfonyl)benzoic acid CAS No. 1784865-25-3

3-(Fluoromethylsulfonyl)benzoic acid

Cat. No.: B2937525
CAS No.: 1784865-25-3
M. Wt: 218.2
InChI Key: KYHYTWVBMZEEHG-UHFFFAOYSA-N
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Description

3-(Fluoromethylsulfonyl)benzoic acid, also referred to as 3-(fluorosulfonyl)benzoic acid (CAS: 454-95-5), is a benzoic acid derivative with a fluorosulfonyl (-SO₂F) substituent at the meta position. Its molecular formula is C₇H₅FO₄S, with a molecular weight of 204.176 g/mol . The compound exhibits strong electron-withdrawing properties due to the sulfonyl and fluorine groups, enhancing its acidity and reactivity. It is commonly utilized in organic synthesis, pharmaceuticals, and biochemical research as a versatile intermediate .

Properties

IUPAC Name

3-(fluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-2-6(4-7)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHYTWVBMZEEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethylsulfonyl)benzoic acid typically involves the introduction of a fluoromethylsulfonyl group to a benzoic acid derivative. One common method involves the reaction of benzoic acid with fluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

3-(Fluoromethylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethylsulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(fluorosulfonyl)benzoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
3-(Fluorosulfonyl)benzoic acid C₇H₅FO₄S 204.176 -SO₂F at C3 454-95-5 High acidity; used in drug synthesis
3-(Methylsulfonyl)benzoic acid C₈H₈O₄S 200.21 -SO₂CH₃ at C3 383135-47-5 Moderate acidity; intermediate in organic reactions
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid C₈H₆ClFO₄S 264.65 -SO₂Cl, -F, -CH₃ at C5, C4 926264-75-7 Reactive sulfonyl chloride; antimicrobial applications
3-[(Difluoromethyl)sulfanyl]benzoic acid C₈H₆F₂O₂S 204.20 -S-CF₂H at C3 300-12-753-79 Thioether group; lower electron withdrawal
3-(3-Methylsulfonylphenyl)benzoic acid C₁₄H₁₂O₄S 276.31 -Ph-SO₂CH₃ at C3 N/A Bulky substituent; impacts solubility

Reactivity and Functional Group Influence

  • Electron-Withdrawing Effects : The fluorosulfonyl group (-SO₂F) in the target compound is more electronegative than methylsulfonyl (-SO₂CH₃) or chlorosulfonyl (-SO₂Cl) groups, leading to stronger acid dissociation (pKa ~1.5–2.5) compared to methylsulfonyl derivatives (pKa ~2.5–3.5) .
  • Synthetic Utility : Sulfonyl chlorides (e.g., 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid) are highly reactive toward nucleophiles, enabling facile derivatization into sulfonamides or esters . In contrast, the fluorosulfonyl group offers stability in aqueous conditions, making it preferable for bioconjugation .
  • Biological Activity: Compounds like 2-(4-aminobenzamido)benzoic acid derivatives exhibit potent antitubercular activity (MIC: 1.6 µg/mL), highlighting the role of substituent positioning and electronic effects in drug design .

Extraction and Solubility Behavior

Evidence from emulsion liquid membrane studies indicates that benzoic acid derivatives with electron-withdrawing groups (e.g., -SO₂F) exhibit lower solubility in water but higher distribution coefficients in organic phases compared to acetic acid or phenol derivatives. This property is critical for industrial separation processes .

Pharmaceutical Relevance

  • Antitubercular Agents: Derivatives of 3-substituted benzoic acids, such as 2 & 3-(4-aminobenzamido)benzoic acid, demonstrate 50-fold higher potency than standard drugs, emphasizing the importance of electron-donating groups (e.g., glycine anhydride) for activity .
  • Enzyme Inhibition : The fluorosulfonyl group in 3-(fluorosulfonyl)benzoic acid has been used to modify enzyme active sites, as seen in studies targeting proteases and oxidoreductases .

Biological Activity

3-(Fluoromethylsulfonyl)benzoic acid (CAS No. 1784865-25-3) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a fluoromethylsulfonyl group, which enhances its reactivity and interaction with biological targets. The presence of fluorine is known to influence pharmacokinetic properties, potentially increasing bioavailability and specificity in biological interactions.

The mechanism of action for this compound involves its ability to interact with various molecular targets, particularly enzymes and receptors. The fluoromethylsulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzyme activity. This interaction is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on:

  • Proteases : The compound has shown potential in inhibiting serine proteases, which are involved in various physiological processes.
  • Kinases : Preliminary studies suggest that it may interfere with kinase activity, impacting cell signaling pathways.

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties against several pathogens. Its efficacy varies depending on the concentration and the type of microorganism tested.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Therapy

A study investigated the use of this compound as a potential inhibitor of specific kinases involved in cancer progression. The results demonstrated that treatment with this compound led to reduced cell proliferation in vitro, suggesting its utility as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The findings indicated that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Research Findings

Recent advances highlight the versatility of this compound in synthetic chemistry and biological applications. Here are key findings from recent literature:

  • Synthesis and Reactivity : The compound serves as a valuable building block for synthesizing more complex organic molecules, particularly in fluoroalkylation strategies .
  • Biological Pathways : Its interaction with cellular pathways suggests potential applications in treating conditions related to inflammation and cancer .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required to establish comprehensive safety data .

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